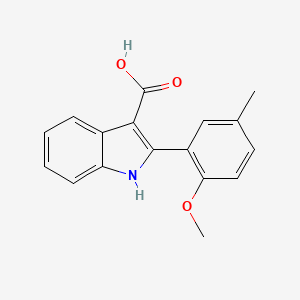

2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

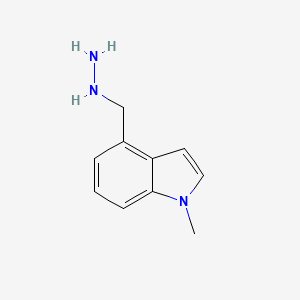

The compound “2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid” is a complex organic molecule that contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a carboxylic acid group (-COOH), and a methoxy group (-OCH3) attached to a methyl-substituted phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, the carboxylic acid group, and the methoxy-substituted phenyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The methoxy group could potentially undergo reactions involving cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis of Novel Compounds

2-Methylindole-3-acetic acid and its 5-methoxy derivative, closely related to 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid, are used in synthesizing novel indole-benzimidazole derivatives. This synthesis process involves condensing these indole carboxylic acids with substituted o-phenylenediamines, demonstrating its utility in creating new chemical compounds (Wang et al., 2016).

Spectroscopic Profiling and Computational Studies

Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), prepared from a similar compound, 5-methoxyindole-2-carboxylic acid, was characterized using spectroscopic methods like FT-IR and FT-Raman. These studies provide insights into the electronic nature, bonding structures, and reactivity of the molecule, indicating its potential as a precursor to biologically active molecules (Almutairi et al., 2017).

Structural Studies

The crystal structure of 5-methoxyindole-3-acetic acid (5-MIAA), closely related to our compound of interest, has been determined, revealing details about its hydrogen-bonded dimer structure and the conformation of its side-chain. Such structural studies are crucial for understanding the physical and chemical properties of these compounds (Sakaki et al., 1975).

Potential as Insulin Receptor Activators

A study describes the synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, which include derivatives of indole-3-carboxylic acid. These compounds are investigated for their potential as insulin receptor activators, showcasing the biomedical applications of such chemicals (Chou et al., 2006).

Novel Synthesis Methods

Research has focused on developing new methods for preparing derivatives of 1H-indole-3-carboxylic acid, highlighting the ongoing innovation in synthesizing and manipulating these compounds. Such advancements are crucial for exploring their potential applications in various fields (Zhao et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-10-7-8-14(21-2)12(9-10)16-15(17(19)20)11-5-3-4-6-13(11)18-16/h3-9,18H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRBXTCMZNCKBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416010.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1416011.png)

![3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid](/img/structure/B1416018.png)

![4-(4-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416033.png)